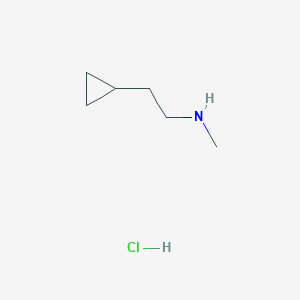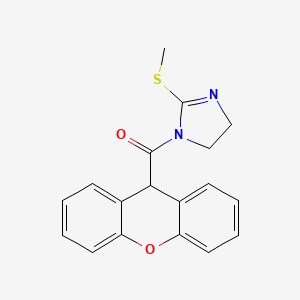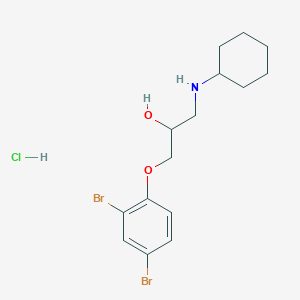![molecular formula C13H19ClN4O3 B2826794 tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate CAS No. 2094584-69-5](/img/structure/B2826794.png)
tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate: is a synthetic organic compound with the molecular formula C10H14ClN3O2 It is characterized by the presence of a tert-butyl carbamate group and a chloropyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate typically involves multiple steps:
-
Formation of the Chloropyrazine Intermediate: : The synthesis begins with the chlorination of pyrazine to form 5-chloropyrazine. This step often uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Carbamoylation Reaction: : The chloropyrazine intermediate is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
-
Coupling with Ethylamine: : The final step involves the coupling of the carbamoylated chloropyrazine with ethylamine. This reaction is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : tert-Butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions may lead to the formation of oxidized derivatives with altered functional groups.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the reduction of the carbamate or pyrazine ring.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazine moiety. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit bioactivity that could be harnessed for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism by which tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-{[(5-chloropyridin-2-yl)methyl]carbamoyl}ethyl)carbamate
- tert-Butyl N-(2-{[(5-chloropyrimidin-2-yl)methyl]carbamoyl}ethyl)carbamate
- tert-Butyl N-(2-{[(5-chloropyrazol-2-yl)methyl]carbamoyl}ethyl)carbamate
Uniqueness
tert-Butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate is unique due to the presence of the chloropyrazine moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activity or chemical reactivity, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
tert-butyl N-[3-[(5-chloropyrazin-2-yl)methylamino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O3/c1-13(2,3)21-12(20)15-5-4-11(19)18-7-9-6-17-10(14)8-16-9/h6,8H,4-5,7H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNUCDSXMBZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1=CN=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2826713.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2826714.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)


![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride](/img/structure/B2826724.png)
![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)
![1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2826729.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2826731.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)
